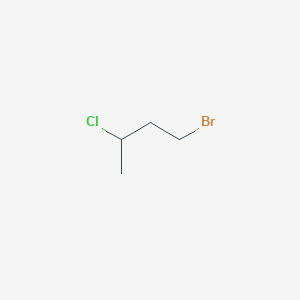

1-Bromo-3-chlorobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chlorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTDTJPDPPKLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-3-chlorobutane chemical properties and structure

An In-depth Technical Guide to 1-Bromo-3-chlorobutane: Chemical Properties and Structure

Introduction

This compound is a halogenated alkane of significant interest in organic synthesis. Its bifunctional nature, possessing both a bromine and a chlorine atom at different positions on a butane (B89635) backbone, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C4H8BrCl | [1][2][3][] |

| Molecular Weight | 171.46 g/mol | [1][2][3][][5] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 154 °C | [1] |

| SMILES | CC(Cl)CCBr | [1][] |

| InChIKey | ZHTDTJPDPPKLTG-UHFFFAOYSA-N | [1][2][] |

| CAS Number | 56481-42-6 | [3] |

| Purity (Typical) | 95% | [] |

Chemical Structure and Stereochemistry

This compound possesses a four-carbon chain. A bromine atom is attached to the first carbon (C1), and a chlorine atom is attached to the third carbon (C3). The presence of the chlorine atom at the C3 position introduces a chiral center, meaning that this compound can exist as a pair of enantiomers: (S)-1-bromo-3-chlorobutane and (R)-1-bromo-3-chlorobutane.[5] The specific stereoisomer can have a significant impact on its biological activity and reactivity in chiral environments. The (3S) enantiomer has a specific IUPAC name of (3S)-1-bromo-3-chlorobutane.[5]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the halogenation of 3-chlorobutan-1-ol (B3049794). This method provides a regioselective approach to introduce the bromine atom.

Materials:

-

3-chlorobutan-1-ol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-chlorobutan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr3) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Slowly pour the reaction mixture over crushed ice to quench the excess PBr3.

-

Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.

-

Gas Chromatography (GC): GC can be used to assess the purity of the sample.

Reactivity and Potential Reaction Pathways

The presence of two different halogen atoms on the butane chain allows for differential reactivity. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and organometallic formation than the carbon-chlorine bond.

Wurtz Reaction

A notable reaction of dihaloalkanes is the intramolecular Wurtz reaction. In the case of a related compound, 1-bromo-3-chlorocyclobutane, treatment with sodium metal in an ether solvent leads to the formation of a bicyclic product.[6][7][8] A similar intramolecular coupling is a plausible reaction pathway for this compound, which would lead to the formation of methylcyclopropane. The greater reactivity of the bromide compared to the chloride would likely favor this intramolecular cyclization.

Safety and Handling

Conclusion

This compound is a versatile chemical intermediate with a chiral center, offering potential for stereoselective synthesis. Its differential halogen reactivity allows for selective transformations, making it a valuable tool for organic chemists. The provided synthetic and analytical protocols, along with an understanding of its potential reactivity, should serve as a useful guide for researchers in the field.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 5. (3S)-1-bromo-3-chlorobutane | C4H8BrCl | CID 25021321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-chlorocyclobutane is treated with two equivalents of Na, in the presence of ether. Which of the following compounds will be formed. [allen.in]

- 7. quora.com [quora.com]

- 8. What would be the product formed when 1-bromo-3-chloro cyclobutane reacts.. [askfilo.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis pathways for 1-bromo-3-chlorobutane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The document details the theoretical and practical aspects of its preparation, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving substitution reactions, electrophilic additions to alkenes, and free-radical halogenation. Each pathway offers distinct advantages and challenges in terms of regioselectivity, yield, and scalability.

Nucleophilic Substitution of 3-Chlorobutan-1-ol (B3049794)

A direct and efficient method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 3-chlorobutan-1-ol. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being the most common.

Reaction with Phosphorus Tribromide (PBr₃)

The reaction of 3-chlorobutan-1-ol with PBr₃ typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the starting alcohol is chiral. The phosphorus atom in PBr₃ acts as a Lewis acid, activating the hydroxyl group, which is then displaced by a bromide ion.

Experimental Protocol:

-

The alcohol is cooled in an ice bath.

-

Phosphorus tribromide is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux to drive the reaction to completion.

-

The product is isolated by distillation, followed by washing with water, sodium bicarbonate solution, and brine.

-

Drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and final distillation yields the purified alkyl bromide.

Reaction with Hydrobromic Acid (HBr)

Concentrated hydrobromic acid can also be used to convert 3-chlorobutan-1-ol to this compound. The reaction mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion. For primary alcohols, this typically follows an Sₙ2 pathway.

Experimental Protocol:

A specific protocol for the reaction of 3-chlorobutan-1-ol with HBr is not detailed in the available search results. A general method involves heating the alcohol with an excess of concentrated HBr, often with a phase-transfer catalyst or under conditions that facilitate the removal of water.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Chlorobutan-1-ol |

| Reagent | PBr₃ or HBr |

| Typical Yield | Data not available |

| Purity | Data not available |

Note: Specific yield and purity data for the synthesis of this compound via this method are not available in the searched literature.

Logical Relationship Diagram: Nucleophilic Substitution of 3-Chlorobutan-1-ol

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and spectroscopic data for the halogenated hydrocarbon 1-Bromo-3-chlorobutane. The information is presented in a structured format to facilitate its use in research, synthesis, and drug development applications. While experimental data for this specific compound is limited in publicly accessible databases, this guide compiles available information and provides context through data from analogous compounds.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are computationally predicted and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₄H₈BrCl | [1][2] |

| Molecular Weight | 171.46 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 154 °C | [3] |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| LogP (Octanol-Water Partition Coefficient) | 2.39870 | [2] |

| SMILES | CC(CCBr)Cl | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the four carbon atoms. The chemical shifts will be influenced by the adjacent electronegative bromine and chlorine atoms. Protons closer to the halogens will appear further downfield.

¹³C NMR: The carbon-13 NMR spectrum should display four unique signals, corresponding to the four carbon atoms in the molecule. The carbons bonded to the bromine and chlorine atoms will be the most deshielded and therefore have the largest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for C-H and C-halogen bonds. Key expected peaks include:

-

C-H stretching: 2850-3000 cm⁻¹

-

C-H bending: 1350-1480 cm⁻¹

-

C-Br stretching: 500-600 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of halogenated alkanes like this compound.

Synthesis

A common method for the synthesis of this compound would involve the hydrobromination of 3-chloro-1-butene (B1220285) or the halogen exchange reaction of a corresponding alcohol or dichloro-compound.

Example Protocol (via Alcohol Halogenation):

-

3-Chlorobutan-1-ol is cooled in an ice bath.

-

A solution of hydrobromic acid and a catalyst (e.g., sulfuric acid) is added dropwise with constant stirring.

-

The reaction mixture is refluxed for several hours to ensure complete conversion.

-

After cooling, the organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

The crude product is dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification is achieved by distillation to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

IR Spectroscopy:

-

A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are mounted in an FT-IR spectrometer.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Electron ionization (EI) is commonly used to generate ions.

-

The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the characterization of this compound, from initial synthesis to final structure confirmation.

Caption: Workflow for the synthesis and characterization of this compound.

References

In-depth Technical Guide to 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-chlorobutane, a halogenated alkane with potential applications in organic synthesis. This document details its chemical identifiers, physical and spectroscopic properties, a putative synthesis protocol, and relevant safety information. The information is presented to support research and development activities requiring this versatile chemical intermediate.

Chemical Identifiers and Physical Properties

This compound is a key synthetic building block. A summary of its identifiers and known physical properties is provided below for easy reference.

| Identifier Type | Data |

| CAS Number | 56481-42-6[1] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C4H8BrCl[2] |

| Molecular Weight | 171.46 g/mol [2] |

| InChI | InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3[2] |

| InChIKey | ZHTDTJPDPPKLTG-UHFFFAOYSA-N[2] |

| SMILES | CC(CCBr)Cl[2] |

| Boiling Point | 154 °C[3] |

Synthesis Protocol

2.1. Putative Two-Step Synthesis from 3-Buten-1-ol (B139374)

This proposed synthesis involves two key transformations: the conversion of the terminal alkene to a primary bromide and the conversion of the secondary alcohol to a chloride.

Step 1: Radical Hydrobromination of 3-Buten-1-ol to 4-Bromo-2-butanol

This step aims to install the bromine atom at the terminal carbon via an anti-Markovnikov addition.

-

Materials:

-

3-Buten-1-ol

-

Hydrogen bromide (HBr) gas or a solution in acetic acid

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-buten-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of a radical initiator.

-

Cool the reaction mixture in an ice bath.

-

Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-butanol.

-

Step 2: Chlorination of 4-Bromo-2-butanol to this compound

This step involves the substitution of the hydroxyl group with a chlorine atom.

-

Materials:

-

Crude 4-bromo-2-butanol from Step 1

-

Thionyl chloride (SOCl2) or concentrated hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl2)

-

Pyridine (B92270) (optional, as a base with SOCl2)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure using Thionyl Chloride:

-

In a round-bottom flask, dissolve the crude 4-bromo-2-butanol in anhydrous diethyl ether and cool in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. A small amount of pyridine can be added to neutralize the HCl gas produced.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture over ice-cold water to quench the excess thionyl chloride.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

-

2.2. Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of this compound from 3-buten-1-ol.

Spectroscopic Data (Predicted)

3.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | Doublet | 3H | -CH₃ |

| ~2.2 | Multiplet | 2H | -CH₂-CH(Cl)- |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~4.2 | Multiplet | 1H | -CH(Cl)- |

3.2. ¹³C NMR (Carbon NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~35 | -CH₂-Br |

| ~45 | -CH₂-CH(Cl)- |

| ~55 | -CH(Cl)- |

3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-3000 | C-H stretch | Alkane |

| 1380, 1450 | C-H bend | Alkane |

| 600-800 | C-Cl stretch | Chloroalkane |

| 500-600 | C-Br stretch | Bromoalkane |

3.4. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and chlorine atoms.

Potential Reactions and Applications

Based on its structure, this compound can be a versatile reagent in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. The C-Br bond is generally more reactive towards nucleophilic substitution and organometallic reagent formation.

A notable reaction for similar dihaloalkanes is the intramolecular Wurtz reaction. For instance, the reaction of 1-bromo-3-chlorocyclobutane (B1620077) with sodium in ether yields bicyclo[1.1.0]butane. This suggests that this compound could potentially undergo a similar intramolecular cyclization to form methylcyclopropane (B1196493) under appropriate conditions.

4.1. Wurtz Reaction Pathway

Caption: Proposed intramolecular Wurtz reaction of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of similar halogenated alkanes, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to be flammable and an irritant to the skin, eyes, and respiratory system.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic organic chemistry. This guide provides essential information on its properties and a putative synthesis protocol to facilitate its use in research and development. Further experimental validation of the proposed synthesis and spectroscopic data is recommended.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-3-chlorobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-bromo-3-chlorobutane, detailing their systematic IUPAC nomenclature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise chemical identification and understanding of structure-activity relationships. All quantitative data is presented in structured tables for ease of comparison, and a logical workflow for IUPAC naming is provided.

Introduction to Haloalkane Isomerism

Haloalkanes, such as this compound, are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C4H8BrCl, which corresponds to this compound, a number of structural and stereoisomers exist. Structural isomers differ in the connectivity of their atoms, arising from different carbon skeletons or different positions of the halogen substituents. Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

IUPAC Nomenclature of Haloalkanes

The systematic naming of haloalkanes follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key principles for naming the isomers of this compound are:

-

Identify the Parent Hydrocarbon Chain: The longest continuous carbon chain containing the halogen atoms is identified as the parent alkane. For C4H8BrCl, this will be either butane (B89635) or propane (B168953) (in the case of a branched isomer).

-

Numbering the Carbon Chain: The chain is numbered from the end that gives the substituents (the bromine and chlorine atoms) the lowest possible locants (positions). If there is a tie, the substituents are numbered in alphabetical order (bromo before chloro), and the one that comes first alphabetically is assigned the lower number.

-

Naming the Substituents: The halogen substituents are named as prefixes (e.g., "bromo-" for bromine, "chloro-" for chlorine).

-

Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their position on the carbon chain.

-

Stereochemistry: For chiral centers (a carbon atom attached to four different groups), the absolute configuration is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. These stereochemical descriptors are included in parentheses at the beginning of the IUPAC name.

Isomers of this compound (C4H8BrCl)

There are a total of 16 possible isomers for the molecular formula C4H8BrCl, which can be categorized based on their carbon skeleton: those with a butane backbone and those with a 2-methylpropane (isobutane) backbone.

Butane Backbone Isomers

These isomers are based on a four-carbon straight chain.

| IUPAC Name | Structure | Chirality |

| 1-Bromo-1-chlorobutane | Br-CH(Cl)-CH2-CH2-CH3 | Chiral |

| (R)-1-Bromo-1-chlorobutane | Enantiomer | |

| (S)-1-Bromo-1-chlorobutane | Enantiomer | |

| 1-Bromo-2-chlorobutane | Br-CH2-CH(Cl)-CH2-CH3 | Chiral |

| (R)-1-Bromo-2-chlorobutane | Enantiomer | |

| (S)-1-Bromo-2-chlorobutane | Enantiomer | |

| This compound | Br-CH2-CH2-CH(Cl)-CH3 | Chiral |

| (R)-1-Bromo-3-chlorobutane | Enantiomer | |

| (S)-1-Bromo-3-chlorobutane | Enantiomer | |

| 1-Bromo-4-chlorobutane | Br-CH2-CH2-CH2-CH2-Cl | Achiral |

| 2-Bromo-1-chlorobutane | CH3-CH(Br)-CH2-CH2-Cl | Chiral |

| (R)-2-Bromo-1-chlorobutane | Enantiomer | |

| (S)-2-Bromo-1-chlorobutane | Enantiomer | |

| 2-Bromo-2-chlorobutane | CH3-C(Br)(Cl)-CH2-CH3 | Chiral |

| (R)-2-Bromo-2-chlorobutane | Enantiomer | |

| (S)-2-Bromo-2-chlorobutane | Enantiomer | |

| 2-Bromo-3-chlorobutane | CH3-CH(Br)-CH(Cl)-CH3 | Two Chiral Centers |

| (2R,3R)-2-Bromo-3-chlorobutane | Enantiomer | |

| (2S,3S)-2-Bromo-3-chlorobutane | Enantiomer | |

| (2R,3S)-2-Bromo-3-chlorobutane | Diastereomer | |

| (2S,3R)-2-Bromo-3-chlorobutane | Diastereomer |

2-Methylpropane (Isobutane) Backbone Isomers

These isomers are based on a three-carbon chain with a methyl group on the central carbon.

| IUPAC Name | Structure | Chirality |

| 1-Bromo-1-chloro-2-methylpropane | Br-CH(Cl)-CH(CH3)2 | Chiral |

| (R)-1-Bromo-1-chloro-2-methylpropane | Enantiomer | |

| (S)-1-Bromo-1-chloro-2-methylpropane | Enantiomer | |

| 1-Bromo-2-chloro-2-methylpropane | Br-CH2-C(Cl)(CH3)2 | Achiral |

| 1-Bromo-3-chloro-2-methylpropane | Br-CH2-CH(CH3)-CH2-Cl | Chiral |

| (R)-1-Bromo-3-chloro-2-methylpropane | Enantiomer | |

| (S)-1-Bromo-3-chloro-2-methylpropane | Enantiomer | |

| 2-Bromo-1-chloro-2-methylpropane | CH3-C(Br)(CH3)-CH2-Cl | Achiral |

Physical Properties of Selected Isomers

| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| This compound | 171.46 | 154 | [1][2] |

| 1-Bromo-4-chlorobutane | 171.46 | Not available | |

| 2-Bromo-2-chlorobutane | 171.46 | Not available | |

| 1-Bromo-2-chloro-2-methylpropane | 171.46 | Not available | |

| 2-Bromo-1-chloro-2-methylpropane | 171.46 | Not available |

Experimental Protocols

General Synthesis of Bromoalkanes from Alcohols

A common method for the synthesis of bromoalkanes involves the reaction of an alcohol with a bromine source, such as hydrobromic acid or a mixture of sodium bromide and sulfuric acid. The following is a general protocol that can be adapted for the synthesis of specific bromochloroalkane isomers, starting from the corresponding chloro-alcohol.

Materials:

-

Appropriate chloro-alcohol (e.g., 3-chlorobutan-1-ol (B3049794) to synthesize this compound)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H2SO4)

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, combine the chloro-alcohol and sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and attach a reflux condenser.

-

Heat the mixture to reflux for a specified period (typically 30-60 minutes) to allow the reaction to go to completion.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the crude bromoalkane from the reaction mixture.

-

Transfer the distillate to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (to aid in phase separation).

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Perform a final distillation of the dried product to obtain the purified bromoalkane.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each specific isomer.

Visualization of IUPAC Naming Workflow

The following diagram illustrates the logical steps involved in determining the IUPAC name for an isomer of this compound.

References

The Differential Reactivity of the Carbon-Bromine Bond in 1-Bromo-3-chlorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the carbon-bromine (C-Br) bond in 1-bromo-3-chlorobutane. The presence of two different halogen atoms on the same alkyl chain presents opportunities for selective chemical transformations, which are of significant interest in synthetic chemistry and drug development. This document elucidates the factors governing the differential reactivity of the C-Br versus the carbon-chlorine (C-Cl) bond, supported by quantitative data, detailed experimental protocols for selective reactions, and visualizations of reaction mechanisms and workflows.

Introduction

This compound is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. The inherent differences in the properties of the C-Br and C-Cl bonds allow for chemoselective reactions, enabling the stepwise introduction of different functionalities. Understanding the reactivity profile of the C-Br bond in this context is crucial for designing efficient and selective synthetic routes. This guide will explore the fundamental principles that dictate this selectivity and provide practical guidance for its application in a laboratory setting.

Physicochemical Properties and Bond Characteristics

The differential reactivity of the C-Br and C-Cl bonds in this compound is primarily governed by the differences in bond dissociation energy (BDE) and the polarizability of the halogen atoms.

Bond Dissociation Energy

The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage in nucleophilic substitution and other reactions.[1] This is the primary factor driving the selective reactivity.

| Bond | Bond Dissociation Energy (kJ/mol) | Reference |

| C-Br | ~290 | [1] |

| C-Cl | ~346 | [1] |

Electronegativity and Polarity

While chlorine is more electronegative than bromine, leading to a more polar C-Cl bond, the bond strength is the dominant factor in determining the reactivity in nucleophilic substitution reactions.

| Atom | Pauling Electronegativity |

| Carbon | 2.55 |

| Chlorine | 3.16 |

| Bromine | 2.96 |

Reactivity Profile and Selective Reactions

The lower bond dissociation energy of the C-Br bond makes the bromine atom a better leaving group than the chlorine atom. This allows for selective nucleophilic substitution at the C-1 position.

Nucleophilic Substitution (SN2) Reactions

This compound is a primary alkyl halide at the C-1 position and a secondary alkyl halide at the C-3 position. SN2 reactions are favored at the primary carbon due to lower steric hindrance. The superior leaving group ability of bromide compared to chloride ensures that nucleophilic attack occurs preferentially at the C-Br bond.

Experimental Protocols

Protocol 1: Selective Substitution of Bromide with Azide (B81097)

This protocol describes the selective replacement of the bromine atom in this compound with an azide group, a versatile functional group for the synthesis of amines and triazoles.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

To this solution, add sodium azide (1.2 eq.).

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-azido-3-chlorobutane.

-

Purify the product by vacuum distillation or column chromatography.

Visualizations

Diagram 1: SN2 Reaction Pathway for Selective Azide Substitution

References

An In-depth Technical Guide to the Thermodynamic Stability of 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 1-bromo-3-chlorobutane. Due to a lack of extensive experimental data for this specific compound, this guide leverages data from analogous compounds, discusses theoretical principles, and outlines the experimental and computational methodologies used to evaluate the thermodynamic properties of haloalkanes. This document is intended to serve as a foundational resource for professionals in research and drug development who require an understanding of the stability of halogenated organic molecules.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its reactivity and the distribution of its products in chemical reactions are fundamentally governed by its thermodynamic stability. Understanding the Gibbs free energy of formation, enthalpy of formation, and entropy is crucial for predicting reaction outcomes, optimizing synthesis pathways, and assessing the compound's persistence and environmental fate.

This guide explores the factors influencing the thermodynamic stability of this compound, including its conformational isomers. It also provides a detailed overview of the primary experimental and computational techniques employed to determine these critical thermodynamic parameters.

Thermodynamic Data

Computed Properties for this compound

Computational chemistry provides estimates of various molecular properties. The following table summarizes computed data for this compound.

| Property | Value | Source |

| Molecular Formula | C4H8BrCl | - |

| Molecular Weight | 171.46 g/mol | - |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Thermodynamic Data for 1-Bromo-3-chloropropane

For comparative purposes, the following table presents experimental thermodynamic data for a structurally similar, shorter-chain analogue, 1-bromo-3-chloropropane.[1][2][3][4][5][6][7][8] These values offer a reference point for estimating the properties of this compound.

| Property | Value | Phase | Temperature (K) |

| Enthalpy of Vaporization (ΔvapH°) | 42.0 kJ/mol | Liquid | 341 |

| Boiling Point | 143.3 °C (416.45 K) | Liquid | - |

| Melting Point | -58.9 °C (214.25 K) | Solid | - |

Conformational Analysis and Stability

The thermodynamic stability of this compound is influenced by the relative energies of its different conformational isomers. Rotation around the C2-C3 bond leads to various staggered and eclipsed conformations. The relative stability of these conformers is determined by steric hindrance between the methyl, bromine, and chlorine substituents, as well as dipole-dipole interactions.

Generally, staggered conformations are more stable than eclipsed conformations due to lower torsional strain. Among the staggered conformations, the anti-conformation, where the largest groups are furthest apart, is typically the most stable. Gauche interactions, where bulky groups are adjacent, introduce steric strain and increase the energy of the conformer.

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic properties for haloalkanes relies on a set of well-established experimental techniques.

Calorimetry

Calorimetry is the primary experimental method for measuring enthalpy changes.[9][10][11]

-

Combustion Calorimetry : This technique is used to determine the standard enthalpy of formation (ΔfH°). A known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured. From the heat of combustion, the standard enthalpy of formation can be calculated. For volatile organic compounds, the substance is often contained in a sealed ampule.

-

Differential Scanning Calorimetry (DSC) : DSC is used to measure heat capacity and enthalpies of phase transitions (e.g., fusion and vaporization).[9] A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow to the sample and reference is measured.

Vapor Pressure Measurements

The Clausius-Clapeyron equation relates the vapor pressure of a substance at different temperatures to its enthalpy of vaporization. By measuring the vapor pressure as a function of temperature, the enthalpy of vaporization can be determined.

Computational Protocols for Predicting Thermodynamic Stability

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.[12]

Ab Initio Methods

High-level ab initio quantum mechanical methods can provide accurate predictions of thermodynamic properties.

-

Gaussian-n (Gn) Theories : Methods like G3 and G4 theory are composite methods that approximate high-level calculations by a series of lower-level calculations.[13][14][15][16][17] These methods are designed to yield "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for enthalpies of formation.

-

Complete Basis Set (CBS) Methods : These methods extrapolate calculations to the limit of an infinitely large basis set to achieve high accuracy.

Density Functional Theory (DFT)

DFT is a widely used computational method that can provide a good balance between accuracy and computational cost for larger molecules.[18] Various functionals are available and must be benchmarked against experimental data for the class of compounds under investigation.

Group Additivity Methods

Benson's group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual molecular groups.[19][20][21][22][23][24][25] While less accurate than high-level ab initio methods, it is a rapid and useful tool for estimating properties when experimental data is unavailable.[19][20][21][22][23][24][25]

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, a comprehensive understanding of its stability can be achieved through a combination of data from analogous compounds, conformational analysis, and the application of established experimental and computational protocols. For researchers and professionals in drug development, this guide provides the necessary framework to evaluate the thermodynamic stability of this compound and similar halogenated compounds, enabling more informed decisions in chemical synthesis and process development. The continued advancement of computational methods promises to provide increasingly accurate predictions for such molecules where experimental data is sparse.

References

- 1. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 4. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]

- 8. Propane, 1-bromo-3-chloro- [webbook.nist.gov]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. Numerical Modeling and Experimental Validation by Calorimetric Detection of Energetic Materials Using Thermal Bimorph Microcantilever Array: A Case Study on Sensing Vapors of Volatile Organic Compounds (VOCs) | MDPI [mdpi.com]

- 12. fiveable.me [fiveable.me]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. G3 theory [schulz.chemie.uni-rostock.de]

- 17. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 18. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 20. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 21. par.nsf.gov [par.nsf.gov]

- 22. metso.com [metso.com]

- 23. GAV [ursula.chem.yale.edu]

- 24. srd.nist.gov [srd.nist.gov]

- 25. Estimation of the thermodynamic properties of C-H-N-O-S-halogen compounds at 298. 15 K (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide on the Solubility of 1-Bromo-3-chlorobutane in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-chlorobutane in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the expected solubility based on the general principles of haloalkane chemistry. Furthermore, it details a standardized experimental protocol for the quantitative determination of solubility and presents a logical workflow for this process. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated alkane with the chemical formula C₄H₈BrCl. Its structure, featuring both bromine and chlorine substituents, results in a molecule with a moderate polarity. The solubility of such compounds is a critical parameter in various applications, including its use as a solvent, reactant, or intermediate in organic synthesis. Understanding its behavior in different organic solvents is essential for reaction optimization, purification processes, and the formulation of chemical products.

Haloalkanes, as a class of compounds, are generally soluble in common organic solvents.[1][2][3] This solubility is primarily dictated by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent are comparable.[1] For haloalkanes and many organic solvents, these interactions are predominantly van der Waals forces (London dispersion forces and dipole-dipole interactions).[1]

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Intermolecular Forces |

| Protic Polar | Ethanol, Methanol, Isopropanol | High | London Dispersion, Dipole-Dipole |

| Aprotic Polar | Acetone, Dimethylformamide (DMF), Acetonitrile | High | London Dispersion, Dipole-Dipole |

| Halogenated | Dichloromethane, Chloroform | High | London Dispersion, Dipole-Dipole |

| Aromatic | Benzene, Toluene | High | London Dispersion |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | London Dispersion, Dipole-Dipole |

| Non-polar | Hexane, Cyclohexane | Moderate to High | London Dispersion |

Experimental Protocol for a Standard Solubility Assay

To quantitatively determine the solubility of this compound in a specific organic solvent, a standardized experimental protocol, such as the isothermal equilibrium method, can be employed. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)

-

Calibrated flasks

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)

-

Volumetric glassware

Procedure

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the chosen organic solvent. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a period (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Sample Preparation for Analysis: Accurately weigh the collected aliquot of the saturated solution. Dilute the sample with a known volume or mass of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method). The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently documented in readily available scientific literature, its chemical nature as a haloalkane allows for a reliable prediction of its solubility behavior. It is expected to be highly soluble in a wide array of common organic solvents due to the compatibility of intermolecular forces. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. The successful application of this protocol will enable researchers to generate the necessary data to support their work in chemical synthesis, process development, and formulation science.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-3-chlorobutane

This guide provides a comprehensive overview of the health and safety information for 1-Bromo-3-chlorobutane, tailored for researchers, scientists, and professionals in drug development. It covers the substance's chemical and physical properties, toxicological data, handling and safety protocols, and emergency procedures.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C4H8BrCl.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 171.46 g/mol | [1] |

| Boiling Point | 154 °C | [3] |

| CAS Number | 56481-42-6 | [2] |

| Molecular Formula | C4H8BrCl | [1][2] |

| LogP | 2.39870 | [2] |

| PSA | 0.00000 | [2] |

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, data from structurally similar haloalkanes, such as 1-bromo-3-chloropropane (B140262), suggest potential health hazards. The International Agency for Research on Cancer (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B).[4] Studies on rats exposed to 1-bromo-3-chloropropane have shown increased incidences of various cancers.[5]

The general mechanism of toxicity for haloalkanes involves metabolic activation by cytochrome P450 enzymes to form highly reactive free radicals.[6] These radicals can initiate a cascade of events, including lipid peroxidation of cellular membranes, leading to cell damage and organ toxicity, particularly in the liver.[6][7]

Potential Health Effects:

-

Irritation: Causes skin, eye, and respiratory tract irritation.[8]

-

Carcinogenicity: May be carcinogenic, based on data from related compounds.[4]

-

Organ Toxicity: Potential for liver damage (hepatotoxicity).[7]

The following table summarizes available toxicity data, primarily from related compounds, to provide an indication of potential hazards.

| Endpoint | Result | Species | Compound | Source |

| Carcinogenicity | Possibly carcinogenic to humans (Group 2B) | Human (IARC classification) | 1-Bromo-3-chloropropane | [4] |

| Inhalation Carcinogenicity | Clear evidence of carcinogenic activity | Rat | 1-Bromo-3-chloropropane | [5] |

| Hepatotoxicity | Potentiation of liver injury | General Haloalkanes | General Haloalkanes | [7] |

Experimental Protocols

Generalized Acute Oral Toxicity Study Protocol

This protocol is based on general guidelines for acute toxicity testing.

-

Objective: To determine the acute oral toxicity of this compound.

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration:

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Multiple dose levels are used to determine a dose-response relationship. A vehicle control group is also included.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

The time of death is recorded as accurately as possible.

-

-

Pathology:

-

All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

-

Microscopic examination of organs showing evidence of gross pathology is performed in animals surviving 24 or more hours.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated where possible. Qualitative descriptions of toxic effects are reported.

Generalized Inhalation Carcinogenicity Study Protocol

This protocol is based on a study conducted on 1-bromo-3-chloropropane.[5]

-

Objective: To assess the carcinogenic potential of this compound via inhalation exposure.

-

Test Animals: Groups of male and female rats (e.g., F344 strain).

-

Exposure System: Whole-body inhalation exposure chambers are used. The test atmosphere is generated by vaporizing the test substance and mixing it with filtered air. The concentration of the substance in the chambers is monitored continuously.

-

Experimental Design:

-

Animals are exposed to target concentrations of the test substance (e.g., 0, low, mid, high ppm) for 6 hours per day, 5 days per week, for a period of 2 years.

-

Control groups are exposed to clean air under the same conditions.

-

-

Observations:

-

Animals are observed daily for clinical signs of toxicity and mortality.

-

Body weight and food consumption are measured weekly for the first 14 weeks and then every 4 weeks.

-

-

Pathology:

-

A complete necropsy is performed on all animals.

-

All organs and tissues are examined macroscopically.

-

Histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions from all groups.

-

-

Data Analysis: The incidences of neoplasms and non-neoplastic lesions are analyzed statistically.

Hazard Identification and Safety Precautions

GHS Hazard Statements:

-

Flammable liquid and vapor.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing.[8] Ground and bond containers when transferring material to prevent static discharge.[8] Use spark-proof tools and explosion-proof equipment.[8] Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed. Store in a flammables-area.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Use spark-proof tools.

Visualizations

Potential Signaling Pathway for Haloalkane-Induced Hepatotoxicity

The following diagram illustrates a generalized signaling pathway for liver injury induced by haloalkanes. This pathway is inferred from the known mechanisms of toxicity of related compounds.

Caption: Generalized pathway of haloalkane-induced liver toxicity.

Experimental Workflow for Inhalation Carcinogenicity Study

The diagram below outlines a typical experimental workflow for an inhalation carcinogenicity study.

References

- 1. This compound | C4H8BrCl | CID 22644751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound [stenutz.eu]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 6. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental evaluation of haloalkanes and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-3-chlorobutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chlorobutane is a versatile bifunctional alkylating agent employed in organic synthesis for the construction of a variety of molecular frameworks. Its differential reactivity, stemming from the presence of both a bromine and a chlorine atom, allows for selective and sequential reactions, making it a valuable building block for the synthesis of heterocyclic compounds and for introducing the 1-methyl-3-butyl group into organic molecules. The bromine atom, being a better leaving group, typically reacts preferentially under nucleophilic substitution conditions, leaving the chlorine atom available for subsequent transformations. This differential reactivity is a key feature in its application, enabling the construction of complex molecules in a controlled manner.

These application notes provide an overview of the use of this compound in key organic transformations, including the synthesis of nitrogen and sulfur-containing heterocycles and the alkylation of active methylene (B1212753) compounds. Detailed experimental protocols are provided for representative reactions.

Key Applications

The primary application of this compound as an alkylating agent lies in its ability to react with various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. Its bifunctional nature is particularly useful for the synthesis of cyclic structures.

1. Synthesis of Substituted Pyrrolidines:

This compound is a suitable precursor for the synthesis of 2-methyl-substituted pyrrolidines. The reaction with a primary amine initially proceeds via nucleophilic attack of the amine on the carbon bearing the bromine atom. Subsequent intramolecular cyclization, where the nitrogen attacks the carbon bearing the chlorine atom, leads to the formation of the pyrrolidine (B122466) ring.

2. Synthesis of Substituted Tetrahydrothiophenes:

Analogous to the synthesis of pyrrolidines, this compound can be used to synthesize 3-methyltetrahydrothiophene. The reaction with a sulfur nucleophile, such as sodium sulfide (B99878), first results in the substitution of the bromine atom. This is followed by an intramolecular S-alkylation to form the five-membered heterocyclic ring.

3. Alkylation of Active Methylene Compounds:

Carbanions derived from active methylene compounds, such as diethyl malonate and ethyl acetoacetate, can be alkylated with this compound. This reaction introduces a 4-chloro-1-methylbutyl group, which can be further functionalized or used for subsequent cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-methylpyrrolidine

This protocol describes the synthesis of an N-substituted pyrrolidine derivative using this compound and a primary amine.

Reaction Scheme:

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq) and sodium carbonate (1.5 eq).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-benzyl-2-methylpyrrolidine.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Benzylamine | Na₂CO₃ | Acetonitrile | 60 | 24 | N-Benzyl-2-methylpyrrolidine | 75-85 |

Protocol 2: Synthesis of 3-Methyltetrahydrothiophene

This protocol details the synthesis of a sulfur-containing heterocycle from this compound.

Reaction Scheme:

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.1 eq) in a mixture of ethanol and water (1:1).

-

Add this compound (1.0 eq) to the solution.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate by rotary evaporation at low temperature due to the volatility of the product.

-

Further purification can be achieved by distillation.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Na₂S·9H₂O | EtOH/H₂O (1:1) | Reflux | 12 | 3-Methyltetrahydrothiophene | 60-70 |

Protocol 3: Alkylation of Diethyl Malonate

This protocol describes the C-alkylation of an active methylene compound.

Reaction Scheme:

Caption: Synthetic workflow for N-Benzyl-2-methylpyrrolidine.

Caption: Synthetic workflow for 3-Methyltetrahydrothiophene.

Caption: Workflow for the alkylation of diethyl malonate.

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Application Notes and Protocols: 1-Bromo-3-chlorobutane in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-bromo-3-chlorobutane as a versatile alkylating agent in the synthesis of pharmaceutical intermediates. Due to the limited specific literature on this particular reagent, the following protocols and data are presented as representative examples based on the general reactivity of bifunctional alkyl halides.

Introduction

This compound is a bifunctional organohalogen compound possessing two carbon atoms with differing reactivities for nucleophilic substitution. The bromo- group is a better leaving group than the chloro- group, allowing for selective sequential reactions. This differential reactivity makes this compound a potentially valuable building block for the introduction of a 4-chlorobutyl or a but-3-en-1-yl moiety (via subsequent elimination) into a variety of molecular scaffolds. These structural motifs are found in a range of biologically active molecules, making this reagent a person of interest for the synthesis of novel pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent. It can be employed in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental transformations in the construction of complex drug molecules.

-

N-Alkylation of Amines: Introduction of the 4-chlorobutyl group onto primary or secondary amines can be a key step in the synthesis of various pharmaceutical agents, including antihistamines, antipsychotics, and antiarrhythmics. The resulting secondary or tertiary amine can be a final product or an intermediate for further functionalization.

-

O-Alkylation of Phenols and Alcohols: The formation of ether linkages by reacting this compound with hydroxyl-containing compounds is a common strategy in drug synthesis. This can be used to modify the pharmacokinetic properties of a drug molecule or to introduce a reactive handle for further elaboration.

-

C-Alkylation of Active Methylene (B1212753) Compounds: The alkylation of carbanions derived from active methylene compounds (e.g., malonic esters, β-ketoesters) with this compound provides a route to a variety of functionalized intermediates. These can be further manipulated to create complex carbocyclic and heterocyclic systems.

Data Presentation

The following tables summarize hypothetical quantitative data for the alkylation of various nucleophiles with this compound. These values are intended for illustrative purposes to demonstrate potential reaction outcomes.

Table 1: N-Alkylation of Amines with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Aniline (B41778) | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | >95 |

| Piperidine | Et₃N | THF | 60 | 8 | 92 | >98 |

| Benzylamine | NaHCO₃ | DMF | 70 | 10 | 88 | >96 |

Table 2: O-Alkylation of Phenols with this compound

| Phenol (B47542) Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Phenol | K₂CO₃ | Acetone | 60 | 16 | 90 | >97 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 12 | 95 | >98 |

| 2-Naphthol | NaOH | Ethanol (B145695) | 78 | 8 | 87 | >95 |

Table 3: C-Alkylation of Active Methylene Compounds with this compound

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Diethyl malonate | NaOEt | Ethanol | 78 | 24 | 78 | >95 |

| Ethyl acetoacetate | NaH | THF | 50 | 18 | 82 | >96 |

| Acetylacetone | K₂CO₃ | DMF | 80 | 12 | 85 | >97 |

Experimental Protocols

The following are detailed, representative protocols for the key alkylation reactions using this compound.

Protocol 1: N-Alkylation of a Primary Amine (e.g., Aniline)

Objective: To synthesize N-(4-chlorobutyl)aniline.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-(4-chlorobutyl)aniline.

Protocol 2: O-Alkylation of a Phenol (e.g., Phenol)

Objective: To synthesize (4-chlorobutoxy)benzene.

Materials:

-

Phenol

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 60°C) and maintain for 16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (4-chlorobutoxy)benzene.

Protocol 3: C-Alkylation of an Active Methylene Compound (e.g., Diethyl malonate)

Objective: To synthesize diethyl 2-(4-chlorobutyl)malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol, absolute

-

This compound

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.0 eq.) in ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add this compound (1.05 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 24 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a slight excess of dilute acetic acid.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure diethyl 2-(4-chlorobutyl)malonate.

Visualizations

The following diagrams illustrate the generalized workflows for the described alkylation reactions.

Caption: Generalized workflow for N-alkylation reactions.

Caption: Generalized workflow for O-alkylation reactions.

Caption: Generalized workflow for C-alkylation reactions.

Caption: Reactivity of this compound.

Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-chlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract